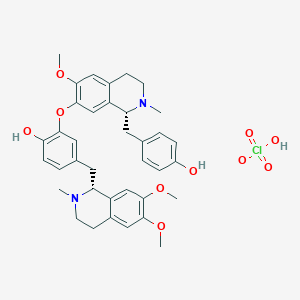

METHYLLYCACONITINE CITRATE

Übersicht

Beschreibung

Es ist bekannt für seine starken antagonistischen Wirkungen auf die α7 neuronalen nikotinischen Acetylcholinrezeptoren, was es zu einer wertvollen Verbindung in der neuropharmakologischen Forschung macht . Die Verbindung ist giftig für Tiere, wobei die akute Toxizität je nach Spezies unterschiedlich ist .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Methyllycaconitin-Citrat wird üblicherweise aus den Samen von Delphinium-Arten durch Langsäulenchromatographie isoliert . Die Samen werden verarbeitet, um die Verbindung zu extrahieren, die dann durch Kristallisation als Citratsalz stabilisiert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Methyllycaconitin-Citrat beinhaltet die Extraktion der Verbindung aus Delphinium ajacis-Samen, gefolgt von Reinigung und Stabilisierung . Der Prozess gewährleistet hohe Reinheit und Konsistenz, was die Verbindung für Forschungs- und pharmazeutische Anwendungen geeignet macht .

Wissenschaftliche Forschungsanwendungen

Methyllycaconitin-Citrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Neuropharmakologie: Es wird als selektiver Antagonist für α7 neuronale nikotinische Acetylcholinrezeptoren verwendet, um neurologische Erkrankungen zu untersuchen.

Studien zur Entzündungsreaktion: Die Verbindung wird verwendet, um ihre Auswirkungen auf Entzündungsreaktionen in verschiedenen Modellen zu untersuchen.

Toxikologie: Untersuchungen zu seinen toxischen Wirkungen helfen, die Mechanismen der Toxizität bei Tieren zu verstehen.

Therapeutische Forschung: Zu den möglichen therapeutischen Anwendungen gehört die Behandlung von spastischer Lähmung und anderen neurologischen Erkrankungen.

5. Wirkmechanismus

Methyllycaconitin-Citrat entfaltet seine Wirkung, indem es an die α7 neuronalen nikotinischen Acetylcholinrezeptoren bindet und so die Bindung von Acetylcholin und anderen Agonisten blockiert . Diese antagonistische Wirkung hemmt die Aktivität des Rezeptors, reduziert die synaptische Effizienz und blockiert die neuromuskuläre Transmission . Die Struktur der Verbindung, insbesondere die Neopentyl-Ester-Seitenkette und die Piperidinring-N-Seitenkette, spielt eine entscheidende Rolle bei ihrer Aktivität .

Ähnliche Verbindungen:

Lycaconitin: Ein weiteres Norditerpenoid-Alkaloid mit ähnlichen antagonistischen Wirkungen auf nikotinische Acetylcholinrezeptoren.

Einzigartigkeit: Methyllycaconitin-Citrat ist aufgrund seiner hohen Potenz und Selektivität für α7 neuronale nikotinische Acetylcholinrezeptoren einzigartig . Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine spezifische antagonistische Wirkung machen es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung .

Wirkmechanismus

Target of Action

Methyllycaconitine Citrate (MLA) is a potent antagonist of α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) with a Ki value of 1.4 nM . The α7 nAChR is a type of nicotinic acetylcholine receptor, prevalent in the nervous system, that plays a key role in transmitting signals in the brain .

Mode of Action

As an antagonist, MLA binds to α7 nAChRs, blocking the action of acetylcholine (ACh), a neurotransmitter that would normally stimulate these receptors . This prevents the normal function of the receptors, thereby inhibiting the transmission of signals .

Biochemical Pathways

The α7 nAChR is part of the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . The α7 nAChR is a crucial component of this pathway, and its antagonism by MLA can affect the pathway’s function .

Result of Action

The antagonism of α7 nAChRs by MLA can lead to a variety of cellular effects. For instance, it has been shown to inhibit the decreased cell viability induced by Aβ25-35 . In the context of acute respiratory distress syndrome (ARDS), the antagonism of α7 nAChRs by MLA can affect the secretion of certain cytokines, influence the expression of M1 and M2 macrophage markers, and alter the expression of proteins like Caspase-1 and STAT3 .

Biochemische Analyse

Biochemical Properties

Methyllycaconitine citrate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-7 nicotinic acetylcholine receptor, where it acts as a potent and selective antagonist . This interaction inhibits the receptor’s activity, affecting various downstream signaling pathways. Additionally, this compound has been shown to interact with other nicotinic receptors, albeit with lower affinity . These interactions are essential for understanding the compound’s pharmacological and toxicological properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In K562 erythroleukemia cells, it has been demonstrated to inhibit cell proliferation by decreasing intracellular calcium levels . This inhibition is mediated through its antagonistic action on the alpha-7 nicotinic acetylcholine receptor, which plays a role in calcium signaling and cell proliferation . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the alpha-7 nicotinic acetylcholine receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in calcium influx and subsequent downstream signaling events . Additionally, this compound has been shown to affect other nicotinic receptors, although with lower affinity . The inhibition of these receptors can lead to changes in gene expression and enzyme activity, further elucidating the compound’s molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods under specific storage conditions . Its effects on cellular function may diminish over time due to degradation and changes in its chemical structure . Long-term studies have demonstrated that this compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit nicotinic acetylcholine receptors without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neuromuscular blockade, respiratory failure, and death . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway . Inhibition of the alpha-7 nicotinic acetylcholine receptor by this compound has been shown to promote cell pyroptosis by triggering the polyol pathway in cervical cancer cells . This pathway involves the conversion of glucose to sorbitol and fructose, which can affect cellular metabolism and energy production . Understanding the metabolic pathways influenced by this compound is essential for elucidating its broader biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . In particular, sodium-coupled transporters play a significant role in the transport of this compound, affecting its localization and accumulation within cells . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and distribution in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized to the cell membrane, where it interacts with nicotinic acetylcholine receptors . Additionally, this compound can be found in other cellular compartments, including the cytoplasm and nucleus, where it may exert additional effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyllycaconitine citrate is typically isolated from the seeds of Delphinium species through long-column chromatography . The seeds are processed to extract the compound, which is then stabilized by crystallization as the citrate salt .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from Delphinium ajacis seeds, followed by purification and stabilization . The process ensures high purity and consistency, making the compound suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyllycaconitin-Citrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann .

Vergleich Mit ähnlichen Verbindungen

Lycaconitine: Another norditerpenoid alkaloid with similar antagonistic effects on nicotinic acetylcholine receptors.

Delphinine: A related compound found in Delphinium species with similar toxic properties.

Uniqueness: Methyllycaconitine citrate is unique due to its high potency and selectivity for α7 neuronal nicotinic acetylcholine receptors . Its ability to cross the blood-brain barrier and its specific antagonistic action make it a valuable tool in neuropharmacological research .

Eigenschaften

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does MLA interact with α7nAChR?

A1: MLA binds competitively to the agonist binding site on the α7nAChR, preventing the binding of endogenous agonists like acetylcholine and exogenous agonists like nicotine. [, , , , , , , ] This competitive antagonism inhibits the activation of the receptor and its downstream signaling cascades.

Q2: What are the downstream effects of MLA's antagonism of α7nAChR?

A2: The downstream effects are diverse and depend on the specific cell type and physiological context. Some key effects observed in the provided research include:

- Inhibition of neuronal signaling: MLA can inhibit the excitatory effects of nicotine on neurons, influencing neurotransmission and synaptic plasticity. [, , ]

- Modulation of inflammation: MLA can influence inflammatory responses by modulating the cholinergic anti-inflammatory pathway, impacting cytokine release and immune cell activity. [, , , , , , , , , ]

- Impact on cell proliferation and migration: MLA can affect cell proliferation and migration in various cell types, including cancer cells, potentially influencing tumor development and progression. [, ]

- Influence on learning and memory: MLA can impact learning and memory processes by modulating cholinergic signaling in brain regions involved in cognition. [, ]

Q3: What is the molecular formula and weight of MLA?

A3: The molecular formula of MLA is C39H54N2O11, and its molecular weight is 726.86 g/mol.

Q4: Is there information about MLA's material compatibility, stability, or catalytic properties in the provided research?

A4: The provided research primarily focuses on the pharmacological effects of MLA and its interaction with α7nAChR. Information regarding material compatibility, stability under various conditions, or potential catalytic properties is not extensively discussed.

Q5: Has computational chemistry been employed to study MLA?

A5: While the provided research doesn't delve into specific computational studies on MLA, it mentions structure-activity relationship (SAR) studies. [, , ] These studies investigate how modifications to the chemical structure of MLA and related compounds affect their binding affinity, potency, and selectivity for α7nAChR.

Q6: What information is available regarding SHE regulations, PK/PD, and in vitro/vivo efficacy of MLA?

A6: The provided research focuses on the scientific mechanisms of action and biological effects of MLA, with limited emphasis on regulatory aspects, detailed pharmacokinetic/pharmacodynamic profiles, or extensive clinical trial data.

Q7: Is there information about MLA resistance, toxicology, drug delivery strategies, or related biomarkers in the research?

A7: The research primarily investigates the acute effects of MLA. Information regarding the development of resistance, long-term toxicity profiles, specific drug delivery strategies targeting α7nAChR, or biomarkers for monitoring MLA's effects is not extensively discussed.

Q8: What analytical methods are used to study MLA, and is there information about its quality control, immunogenicity, or drug interactions?

A8: While the research doesn't detail specific analytical methods for MLA quantification, techniques like ELISA and Western Blotting are mentioned for studying its downstream effects. [, , ] Information regarding quality control measures, MLA's potential immunogenicity, or its interactions with drug transporters and metabolizing enzymes is limited in the provided research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.